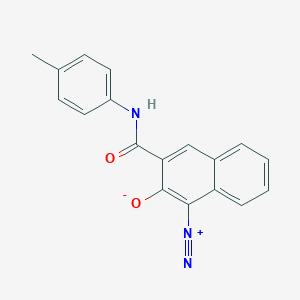

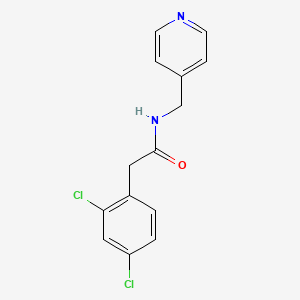

![molecular formula C21H25NO4 B5210518 isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. IPPP is a prodrug that is converted into a potent agonist of the G protein-coupled receptor 119 (GPR119) in vivo. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity. In

Wirkmechanismus

Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is a prodrug that is converted into the active metabolite, isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid (IPPA), in vivo. IPPA activates GPR119 by binding to its extracellular domain, leading to the activation of downstream signaling pathways that regulate insulin secretion, glucose uptake, and food intake. IPPA also acts as an allosteric modulator of the GPR119 receptor, enhancing its response to endogenous ligands.

Biochemical and Physiological Effects

IPPA has been shown to increase insulin secretion and glucose uptake in pancreatic beta cells and adipocytes, respectively. In addition, IPPA has been shown to reduce food intake and body weight in animal models of obesity. IPPA also improves lipid metabolism by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, IPPA has anti-inflammatory effects, as it reduces the expression of pro-inflammatory cytokines in adipose tissue.

Vorteile Und Einschränkungen Für Laborexperimente

Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is a potent and selective agonist of GPR119, making it a valuable tool for studying the physiological and pharmacological functions of this receptor. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, this compound is unstable in acidic conditions, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate and its applications. One direction is to explore the therapeutic potential of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. This can involve further preclinical studies to evaluate the safety and efficacy of this compound in animal models, as well as clinical trials to test its efficacy in humans. Another direction is to investigate the molecular mechanisms underlying the actions of this compound and GPR119, which can provide insights into the development of novel drugs targeting this receptor. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound, which can facilitate its use in research and drug development.

Synthesemethoden

Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate can be synthesized through a multi-step process involving the reaction of isopropyl 2-bromoacetate with 4-hydroxybenzoic acid, followed by the coupling of 2-phenylethylamine and phosgene to form the corresponding isocyanate intermediate. The isocyanate intermediate is then reacted with 2-(4-hydroxyphenoxy)propanoic acid to yield this compound. The overall yield of this synthesis method is approximately 35%.

Wissenschaftliche Forschungsanwendungen

Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate has shown potential in the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in the pancreas and gastrointestinal tract, where it regulates insulin secretion and glucose homeostasis. Activation of GPR119 by this compound leads to increased insulin secretion and glucose uptake, as well as decreased food intake and body weight. In addition, this compound has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic disorders.

Eigenschaften

IUPAC Name |

propan-2-yl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-15(2)25-21(24)16(3)26-19-11-9-18(10-12-19)20(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIECTKBSCWFIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)

![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)

![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

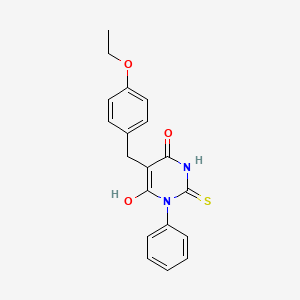

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)

![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)